molecular formula C17H16N4O2 B2373118 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide CAS No. 440332-01-4

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide

Cat. No. B2373118
CAS RN: 440332-01-4
M. Wt: 308.341
InChI Key: FTLWUWIALIQVHE-UHFFFAOYSA-N
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Description

“2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide” is a compound that belongs to a class of heterocyclic compounds . It’s a derivative of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide . These compounds have been studied for their potential as cholinesterase inhibitors, which could have applications in treating neurodegenerative disorders like Alzheimer’s disease .


Synthesis Analysis

The synthesis of these compounds involves the use of 2,4,6-Trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adduct for the direct synthesis of targeted sulfonamides . All reactions were performed at room temperature under mild conditions .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a 4-oxobenzo[d]1,2,3-triazin core . Further structural analysis would require more specific information or advanced computational modeling .


Chemical Reactions Analysis

These compounds have been shown to exhibit excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE) . This suggests that they could be useful in treatments that aim to increase the synaptic levels of acetylcholine (ACh), a neurotransmitter that is often decreased in the brains of individuals with Alzheimer’s disease .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, the density of a similar compound, (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate, is reported to be 1.4±0.1 g/cm3 . More specific properties would require additional information or analysis .

Scientific Research Applications

Anticancer and Antimicrobial Activities

Compounds incorporating [1,2,3]triazole and [1,2,4]triazine, including those with antipyrine moieties like 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide, have shown potential in anticancer and antimicrobial activities. Synthesized compounds with these structures, when tested, demonstrated significant biological activities, making them subjects of interest in the development of new pharmaceuticals (Riyadh, Kheder, & Asiry, 2013).

Photodegradation Research

Research on the photodegradation of compounds related to 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide has been conducted. For example, the study of Azinphos-ethyl, which includes a 3,4-dihydro-4-oxobenzo[d][1,2,3]triazine moiety, provided insights into its behavior under photodegradation, with implications for environmental chemistry and pollution control (Abdou, Sidky, & Wamhoff, 1987).

Antimicrobial Agents

A series of compounds including triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones, which are structurally similar to the target compound, have been synthesized and shown promising antimicrobial activities. These compounds were screened for their in vitro activities and demonstrated significant potential as antimicrobial agents (Bollu et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural analysis of related triazine compounds have also been explored. For example, a study on 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone provided detailed insights into the molecular structure and potential applications in chemical synthesis and design (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

Alzheimer's Disease Research

Novel 4-oxobenzo[d]1,2,3-triazin derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds, including those with benzylpyridinum moieties, exhibited promising activities against enzymes related to Alzheimer's, demonstrating their potential therapeutic applications (Hosseini et al., 2019).

Mechanism of Action

The mechanism of action of these compounds involves inhibition of cholinesterase enzymes . For example, compound 8e exhibited about 49-fold higher inhibitory activity than donepezil (a standard cholinesterase inhibitor) against BuChE . This compound inhibited BuChE via a mixed-type inhibition mode .

Future Directions

The future directions for research on these compounds could involve further exploration of their potential as cholinesterase inhibitors . Given their demonstrated activity against BuChE and AChE, they could be promising candidates for the development of new treatments for neurodegenerative disorders like Alzheimer’s disease .

properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16(18-11-10-13-6-2-1-3-7-13)12-21-17(23)14-8-4-5-9-15(14)19-20-21/h1-9H,10-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLWUWIALIQVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide

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